N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride
Overview
Description
N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H20N2. It is a derivative of pyrrolidine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride typically involves the reaction of pyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine oxide, while reduction may produce N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine .
Scientific Research Applications
N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in studies involving neurotransmitter systems and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors in the nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-pyrrolidin-1-ylethanamine
- N-Ethyl-2-morpholin-4-ylethanamine
- 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
- N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
Uniqueness
N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride stands out due to its specific structural features and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)8-9-6-5-7-10-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVWNLGUEZPNMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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